molecular formula C6H12O3 B1664663 5-Hydroxymethyl-5-methyl-1,3-dioxane CAS No. 1121-97-7

5-Hydroxymethyl-5-methyl-1,3-dioxane

Cat. No. B1664663
CAS RN: 1121-97-7
M. Wt: 132.16 g/mol
InChI Key: XZDDZTGNCUMJHI-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-5-methyl-1,3-dioxane is a chemical compound with the molecular formula C6H12O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 5-Hydroxymethyl-5-methyl-1,3-dioxane involves various methods. One method involves the use of 5-amino-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane and KH2PO4 in water, to which a solution of NaIO4 is added dropwise . Another method involves the use of 1,3-bis (trimethylsiloxy)propane (BTSP) and a catalytic amount of iodine under essentially neutral aprotic condition .


Molecular Structure Analysis

The molecular structure of 5-Hydroxymethyl-5-methyl-1,3-dioxane has been analyzed using computer simulations of conformational transformations in the gas phase, as well as in mixtures with chloroform, DMSO, benzene, and water .


Chemical Reactions Analysis

The chemical reactions involving 5-Hydroxymethyl-5-methyl-1,3-dioxane have been studied. For instance, computer simulations of conformational transformations of this compound in the gas phase, as well as in mixtures with chloroform, DMSO, benzene, and water, have been performed .


Physical And Chemical Properties Analysis

5-Hydroxymethyl-5-methyl-1,3-dioxane is a viscous liquid . It has a molecular weight of 132.16 g/mol . The compound has a refractive index of 1.4565 to 1.4585 at 20°C, 589nm . Its density is 1.12g/mL .

Scientific Research Applications

Conformational Studies

  • Chair Conformation Analysis : 5,5-disubstituted 2,2-dimethyl-1,3-dioxanes, including derivatives of 5-hydroxymethyl-1,3-dioxane, primarily exist in a chair conformation with an axial orientation of nitrogen-containing substituents. This conformational preference is influenced by the nature of substituents attached to the C(5) atom, indicating the stability of chair conformation or rapid inversion at room temperature (Kraiz, 1985).

Synthesis and Reactivity

  • Synthesis of Derivatives : 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxane, a derivative, was synthesized showing the impact of catalysts, reactant dosage, and solvent on yield, indicating the substance's synthetic versatility (Teng Da-wei, 2013).
  • Hydrolysis of Ester Derivatives : 5-Alkyl-2-methyl-2-carbomethoxy-1,3-dioxanes exhibit selective hydrolysis, with faster rates for trans-isomers than cis-isomers. This finding is crucial for understanding the conformational behavior and chemical reactivity of such compounds (Harabe, Matsumoto, & Shioiri, 2007).

Surface Properties

  • Anionic Surfactants Synthesis : The study of sodium carboxylates of cis-1,3-dioxane derivatives, including 2-n-alkyl-5-carboxy-5-methyl-1,3-dioxanes, reveals their potential in surfactant applications. Their synthesis, purity, configuration, and surface properties, such as critical micelle concentration, were analyzed (Piasecki, Burczyk, & Ruchala, 1998).

Conformational Behavior

  • Axial Behavior of Substituents : The axial preference of halomethyl groups in 1,3-dioxanes, including 5-hydroxymethyl derivatives, is attributed to non-bonded electrostatic attraction, offering insights into the conformational behavior of such groups (Borremans & Anteunis, 2010).

Safety And Hazards

This compound should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Use non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

(5-methyl-1,3-dioxan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2-7)3-8-5-9-4-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDDZTGNCUMJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149920
Record name m-Dioxane-5-methanol, 5-methyl-
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethyl-5-methyl-1,3-dioxane

CAS RN

1121-97-7
Record name 5-Methyl-1,3-dioxane-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,3-dioxane-5-methanol
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Record name 5-Hydroxymethyl-5-methyl-1,3-dioxane
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Record name m-Dioxane-5-methanol, 5-methyl-
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Record name 5-HYDROXYMETHYL-5-METHYL-1,3-DIOXANE
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Record name 5-METHYL-1,3-DIOXANE-5-METHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Piasecki, A Sokołowski, B Burczyk… - Journal of the …, 1997 - Wiley Online Library
In the reaction of cis‐ and trans‐2‐n‐alky‐5‐hydroxyl‐1,3‐dioxane mixtures with SO 3 · pyridine complex, followed by neutralization with sodium hydroxide or sodium carbonate, a new …
Number of citations: 47 aocs.onlinelibrary.wiley.com
EL Eliel, HD Banks - Journal of the American Chemical Society, 1972 - ACS Publications
Whereas no intramolecular hydrogen bond is observed ina'i-5-hydroxymethyl-2-isopropyl-l, 3-dioxane (cw-1) or its 5-methyl homolog (cis-2), infrared spectroscopy indicates some …
Number of citations: 51 pubs.acs.org
F Carreaux, B Carboni, H Deleuze… - Solid‐Phase Organic …, 2012 - Wiley Online Library
Under argon, a 250-mL flame-dried two-necked round flask equipped with a rubber septum, a magnetic stirring bar, and a reflux condenser was charged with sodium hydride (4.21 g, …
Number of citations: 3 onlinelibrary.wiley.com
R Hirte, K Lunkenheimer - The Journal of Physical Chemistry, 1996 - ACS Publications
Generally, the equilibrium surface tension vs concentration isotherm of any amphiphile has to be described by a surface equation of state that makes allowance for a transition state in …
Number of citations: 29 pubs.acs.org
AJ Papa, WR Proops - Journal of Applied Polymer Science, 1971 - Wiley Online Library
Various substituted difunctional 1,3‐dioxolanes and 1,3‐dioxanes were copolymerized with a cyclic vinyl ether, 3,4‐dihydro‐2H‐pyran‐2‐methyl(3,4‐dihydro‐2H‐pyran‐2‐carboxylate), …
Number of citations: 0 onlinelibrary.wiley.com
BA Trofimov, LA Oparina, OV Vysotskaya… - Chemistry of …, 2009 - researchgate.net
The vinylation of cis-5-alkyl-5-hydroxymethyl-2-(2-furyl)-1, 3-dioxanes in the KOH–DMSO system in acetylene at atmospheric or elevated pressures (85-100 C, 3 h) takes place …
Number of citations: 2 www.researchgate.net
M Stjerndahl, D Lundberg… - Surfactant science …, 2003 - books.google.com
Until relatively recently, hydrolytic instability of a surfactant was seen as a problem. For this reason a weak linkage in the surfactant molecule was avoided. Among the surfactant …
Number of citations: 41 books.google.com
K HOLMBERG - Novel Surfactants: Preparation Applications And …, 2003 - books.google.com
Until relatively recently, hydrolytic instability of a surfactant was seen as a problem. For this reason a weak linkage in the surfactant molecule was avoided. Among the surfactant …
Number of citations: 1 books.google.com
EL Eliel - Pure and Applied Chemistry, 1971 - degruyter.com
INSIGHTS GAINED FROM CONFORMATIONAL ANALYSIS IN HETEROCYCLIC SYSTEMS ABSTRACT Page 1 INSIGHTS GAINED FROM CONFORMATIONAL ANALYSIS IN …
Number of citations: 57 www.degruyter.com
O Abed, M Wanunu, A Vaskevich… - Chemistry of …, 2006 - ACS Publications
Gold nanoparticles (NPs) are essential components in the design of various functional systems of nanometer dimensions. Their properties are determined by their size and the chemical …
Number of citations: 17 pubs.acs.org

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